Reduced Lipophilicity vs. 2-Isopropyl Isomer
The 3-isopropyl isomer exhibits a lower computed lipophilicity (XlogP = 3.40) compared with the 2-isopropyl isomer (LogP = 3.53) . Although the absolute difference of 0.13 log units appears modest, it is on the same order of magnitude as the standard deviation of many logP prediction models, and in lead optimization programs such a shift can translate into measurable improvements in aqueous solubility and reduced non-specific protein binding .
| Evidence Dimension | Computed lipophilicity (LogP/XlogP) |
|---|---|
| Target Compound Data | XlogP = 3.40 |
| Comparator Or Baseline | 3-(2-(2-Isopropylphenoxy)acetamido)benzoic acid (CAS 304890-52-6): LogP = 3.53 |
| Quantified Difference | ΔLogP = 0.13 (3-isopropyl isomer is less lipophilic) |
| Conditions | Computational prediction – XlogP (Chem960) vs. LogP (ChemScene proprietary algorithm) |
Why This Matters
Lower lipophilicity often correlates with improved aqueous solubility and reduced cytochrome P450 inhibition risk, factors that can influence the selection of a specific isomer for in vitro ADME profiling or in vivo pharmacokinetic studies.
